Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride
Description
The compound Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride is a synthetic indole derivative featuring a complex substitution pattern. The indole core is substituted at position 1 with a [(2-diethylaminoethyl)methylamino] group and at position 3 with a phenyl group. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in pharmacologically active molecules .
Properties
CAS No. |
57647-36-6 |
|---|---|
Molecular Formula |
C21H28ClN3 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
diethyl-[2-[methyl-(3-phenylindol-1-yl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C21H27N3.ClH/c1-4-23(5-2)16-15-22(3)24-17-20(18-11-7-6-8-12-18)19-13-9-10-14-21(19)24;/h6-14,17H,4-5,15-16H2,1-3H3;1H |
InChI Key |
BJHKOIZALKFUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride, typically involves several steps. One common method starts with the preparation of the indole core, which can be achieved through various synthetic routes such as the Fischer indole synthesis, Bischler-Möhlau synthesis, or the Hemetsberger indole synthesis .
In the case of this compound, the synthesis may involve the following steps:
Formation of the Indole Core: This can be achieved by cyclization of ortho-substituted anilines or through the reaction of phenylhydrazines with ketones or aldehydes.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the indole nitrogen with a diethylaminoethyl halide under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction to form the desired phenyl-substituted indole.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position.
Nucleophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated indoles, while nucleophilic substitution can introduce various functional groups onto the diethylaminoethyl moiety .
Scientific Research Applications
Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Indole, 1-((2-(diethylamino)ethyl)methylamino)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The diethylaminoethyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below compares the target compound with structurally related molecules:
Analysis of Substituent Impact
Positional Isomerism: The target compound’s substituent at position 1 distinguishes it from analogs like 3-[2-(diethylamino)ethyl]indole, where the diethylaminoethyl group is at position 3. Positional differences can drastically alter receptor binding and metabolic stability .
Diethylaminoethyl Motif: This group is a recurring feature in pharmaceuticals (e.g., local anesthetics like Diethoxin Hydrochloride and neuromuscular agents like Metcaraphen Hydrochloride).
Hydrochloride Salt :
- All compared compounds are hydrochloride salts, improving aqueous solubility. For example, Diethoxin Hydrochloride leverages this property for rapid local anesthetic action .
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